molecular formula C40H40N6O2 B13775681 6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) CAS No. 92736-20-4

6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)

Cat. No.: B13775681
CAS No.: 92736-20-4
M. Wt: 636.8 g/mol
InChI Key: JRCMEOAVHMKUDG-UHFFFAOYSA-N
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Description

The compound “(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE” is a complex organic molecule characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of pyrimidine rings, the introduction of phenyl groups, and the creation of the cyclohexadienone structure. Typical synthetic routes may include:

    Cyclization reactions: to form the pyrimidine rings.

    Aromatic substitution reactions: to introduce phenyl groups.

    Oxidation reactions: to form the cyclohexadienone structure.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Batch processing: with precise control of reaction conditions.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield quinones or other oxidized derivatives.

    Reduction: may yield alcohols or amines.

    Substitution: may yield halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: It may be used in the development of new materials with unique properties.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be investigated as a potential drug candidate for various diseases.

Industry

    Industrial Processes: The compound may be used in industrial processes, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Interacting with receptors: on cell surfaces, triggering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE: Similar compounds may include other pyrimidine derivatives with aromatic substituents.

Uniqueness

    Structural Complexity: The compound’s unique combination of functional groups and aromatic rings sets it apart from simpler molecules.

Properties

CAS No.

92736-20-4

Molecular Formula

C40H40N6O2

Molecular Weight

636.8 g/mol

IUPAC Name

2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol

InChI

InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46)

InChI Key

JRCMEOAVHMKUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O

Origin of Product

United States

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